molecular formula C9H10O3S B2406674 3-(Methanesulfinylmethyl)benzoic acid CAS No. 956332-98-2

3-(Methanesulfinylmethyl)benzoic acid

Cat. No.: B2406674
CAS No.: 956332-98-2
M. Wt: 198.24
InChI Key: HNKXRQQFQWARSQ-UHFFFAOYSA-N
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Description

3-(Methanesulfinylmethyl)benzoic acid is an organic compound belonging to the family of benzoic acids. It is characterized by the presence of a methanesulfinylmethyl group attached to the benzene ring. This compound is a white crystalline powder that is soluble in water and organic solvents. It has a molecular formula of C9H10O3S and a molecular weight of 198.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfinylmethyl)benzoic acid typically involves the introduction of a methanesulfinylmethyl group to the benzene ring of benzoic acid. One common method is through the reaction of benzoic acid with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfinylmethyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The methanesulfinyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation) in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-(Methanesulfonylmethyl)benzoic acid.

    Reduction: 3-(Methylmethyl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

3-(Methanesulfinylmethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Methanesulfinylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, which may influence cellular processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    3-(Methylthio)methylbenzoic acid: Similar structure but with a methylthio group instead of a methanesulfinyl group.

    3-(Methanesulfonylmethyl)benzoic acid: An oxidized form of 3-(Methanesulfinylmethyl)benzoic acid with a sulfone group.

Uniqueness

This compound is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(methylsulfinylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(12)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKXRQQFQWARSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956332-98-2
Record name 3-(methanesulfinylmethyl)benzoic acid
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